3-(4-Methylbenzene-1-sulfonyl)-1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane, also known as 3-tosyl-6-oxa-3-azabicyclo[3.1.0]hexane, is a compound with significant interest in medicinal chemistry, particularly for its potential applications as a mu-opioid receptor antagonist. This compound is characterized by its bicyclic structure and sulfonyl group, which contribute to its biological activity and chemical properties.
3-(4-Methylbenzene-1-sulfonyl)-1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane belongs to the class of azabicyclic compounds, which are recognized for their structural complexity and pharmacological significance. The presence of the sulfonyl group enhances its solubility and reactivity, making it a valuable candidate for drug development.
The synthesis of 3-(4-methylbenzene-1-sulfonyl)-1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane can be achieved through several methods, with palladium-catalyzed cyclopropanation being one of the prominent techniques. This method involves the reaction of maleimides with N-tosylhydrazones, yielding high yields of the desired bicyclic derivatives .
The process typically requires the use of palladium catalysts and can be performed on a gram scale. The reaction conditions are optimized to achieve high diastereoselectivity and purity, often utilizing chromatography for product isolation . The technical details involve careful control of reaction parameters such as temperature, solvent choice, and catalyst loading.
The molecular structure of 3-(4-methylbenzene-1-sulfonyl)-1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane features a bicyclic framework with an oxabicyclo structure that incorporates both nitrogen and oxygen atoms within the ring system. The sulfonyl group (–SO₂) attached to the aromatic ring enhances its reactivity and solubility in various solvents.
The compound's structural representation can be described using its SMILES notation: CC1=CC=C(S(=O)(=O)N2CC3OC3C2)C=C1, which illustrates the connectivity of atoms within the molecule . The compound exhibits chirality due to its stereocenters, which may influence its biological activity.
The primary reactions involving 3-(4-methylbenzene-1-sulfonyl)-1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane include nucleophilic substitutions and cyclization processes that form the bicyclic structure from simpler precursors. These reactions are often facilitated by strong bases or specific catalysts that promote the formation of the azabicyclic framework.
Reactions typically require controlled conditions to prevent side reactions and ensure high yields. For example, cyclization reactions may involve stirring under reflux conditions in polar aprotic solvents like acetonitrile or dimethylformamide .
The mechanism of action for 3-(4-methylbenzene-1-sulfonyl)-1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane primarily involves its interaction with mu-opioid receptors in the central nervous system. The compound acts as an antagonist at these receptors, potentially modulating pain pathways without eliciting typical opioid side effects.
Research indicates that compounds with similar structures exhibit varying affinities for opioid receptors, suggesting that modifications to the bicyclic framework can significantly influence pharmacological profiles . Understanding these interactions is crucial for optimizing drug design.
The compound is typically presented as a solid with a purity exceeding 97% . Its melting point and solubility characteristics are essential for formulation in pharmaceutical applications.
In terms of chemical properties, 3-(4-methylbenzene-1-sulfonyl)-1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane is stable under standard laboratory conditions but may undergo hydrolysis or oxidation under extreme conditions due to the presence of functional groups like sulfonic acid derivatives.
This compound has potential applications in medicinal chemistry as a lead candidate for developing new analgesics that target mu-opioid receptors without the adverse effects associated with traditional opioids. Its unique structural features make it an attractive subject for further research into pain management therapies and other neurological applications.
CAS No.: 2322-77-2
CAS No.: 8031-14-9
CAS No.: 100572-96-1
CAS No.:
CAS No.:
CAS No.: 668462-13-3